6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine
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Overview
Description
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various amines.
Benzylation: The chloromethylbenzyl group is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with benzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxides, and reduced derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylbenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6-position of the purine ring.
7-Benzyl-7H-purine: A compound with a benzyl group attached to the purine ring.
6-Chloro-7-(2-methylbenzyl)-7H-purine: A similar compound with a methylbenzyl group instead of a chloromethylbenzyl group.
Uniqueness
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine is unique due to the presence of both chlorine and chloromethylbenzyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
924904-09-6 |
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Molecular Formula |
C13H10Cl2N4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-3-1-2-4-10(9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChI Key |
PSRRAHZAHLKVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)CCl |
Origin of Product |
United States |
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